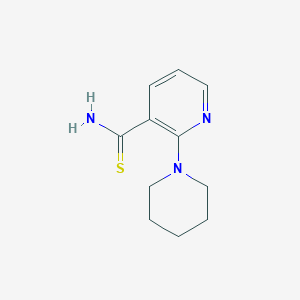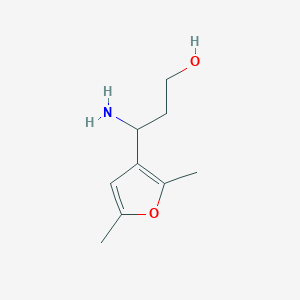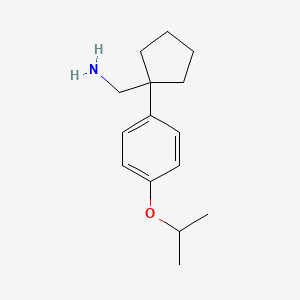
(1-(4-Isopropoxyphenyl)cyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Isopropoxyphenyl)cyclopentyl)methanamine: is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, with an isopropoxyphenyl substituent on the cyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine typically involves multiple steps. One common method starts with the protection of the hydroxyl group of p-methyl phenol, followed by bromination, etherification, and deprotection to yield the desired product . The reaction conditions are generally mild, and the process is designed to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process typically includes steps such as distillation and crystallization to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers .
Mécanisme D'action
The mechanism of action of (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
- (1-(4-Methoxyphenyl)cyclopentyl)methanamine
- (1-(4-Methylphenyl)cyclopentyl)methanamine
- (1-(4-Ethoxyphenyl)cyclopentyl)methanamine
Comparison: Compared to similar compounds, (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine is unique due to the presence of the isopropoxy group. This substituent can influence the compound’s reactivity, stability, and biological activity. For example, the isopropoxy group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and receptors .
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
[1-(4-propan-2-yloxyphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C15H23NO/c1-12(2)17-14-7-5-13(6-8-14)15(11-16)9-3-4-10-15/h5-8,12H,3-4,9-11,16H2,1-2H3 |
Clé InChI |
MQJIPZOTLDICGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2(CCCC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


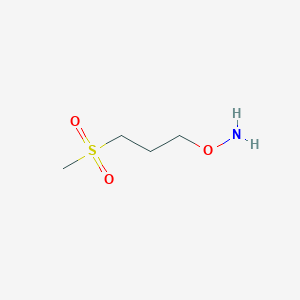
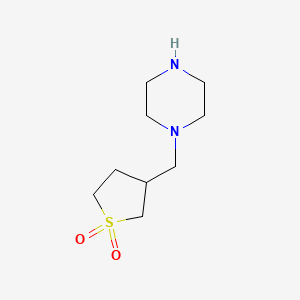
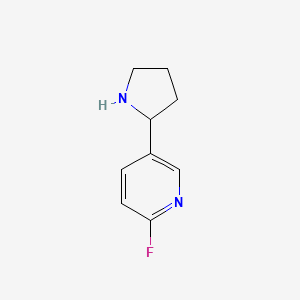
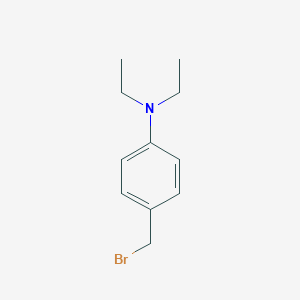

![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
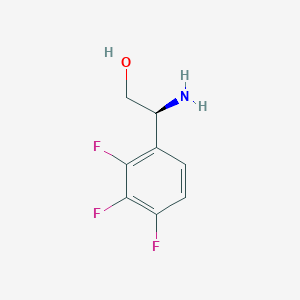
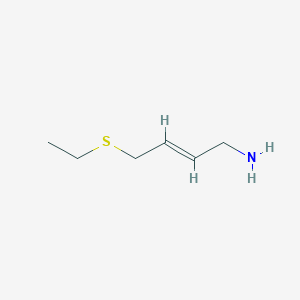
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
